Cas no 2199601-88-0 (6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2199601-88-0x500.png)
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile 化学的及び物理的性質
名前と識別子
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- 6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile
- 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile
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- インチ: 1S/C11H10F2N2O/c12-11(13)4-8(5-11)7-16-10-3-1-2-9(6-14)15-10/h1-3,8H,4-5,7H2
- InChIKey: SFEJFRWQTKMOEP-UHFFFAOYSA-N
- SMILES: FC1(CC(COC2C=CC=C(C#N)N=2)C1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 292
- XLogP3: 2.6
- トポロジー分子極性表面積: 45.9
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-1682-2μmol |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile |
2199601-88-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6608-1682-10mg |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile |
2199601-88-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-1682-20mg |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile |
2199601-88-0 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6608-1682-50mg |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile |
2199601-88-0 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6608-1682-20μmol |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile |
2199601-88-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-1682-1mg |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile |
2199601-88-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6608-1682-4mg |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile |
2199601-88-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6608-1682-5μmol |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile |
2199601-88-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-1682-30mg |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile |
2199601-88-0 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6608-1682-5mg |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile |
2199601-88-0 | 5mg |
$69.0 | 2023-09-07 |
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile 関連文献
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrileに関する追加情報
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile: A Comprehensive Overview
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile, identified by the CAS registry number 2199601-88-0, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in drug development. The molecule consists of a pyridine ring substituted with a cyano group at the 2-position and a methoxy group at the 6-position, which is further connected to a 3,3-difluorocyclobutyl moiety. This combination of functional groups imparts distinctive electronic and steric properties to the molecule, making it an intriguing subject for both academic and industrial research.
Recent studies have highlighted the importance of fluorinated cyclobutane derivatives in medicinal chemistry. The presence of the 3,3-difluorocyclobutyl group in this compound introduces a rigid and strained structure, which can enhance molecular stability and improve bioavailability. Researchers have explored the synthesis of similar compounds using various methodologies, including palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling. These advancements have not only streamlined the production process but also opened new avenues for modifying the substituents on the pyridine ring to optimize pharmacokinetic properties.
The pyridine core of this compound is known for its aromaticity and ability to participate in hydrogen bonding, which are critical for drug-receptor interactions. The cyano group at the 2-position further enhances the molecule's electron-withdrawing characteristics, potentially influencing its reactivity in biological systems. Recent findings suggest that such modifications can lead to improved selectivity in enzyme inhibition assays, making this compound a promising candidate for anti-inflammatory and antiviral drug discovery.
In terms of synthesis, the preparation of 6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile involves a multi-step process that typically begins with the bromination of pyridine derivatives followed by nucleophilic substitution reactions. The introduction of the difluorocyclobutyl group requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to accelerate reaction times while maintaining product quality.
From an application standpoint, this compound has shown potential in modulating cellular signaling pathways associated with neurodegenerative diseases. Preclinical studies indicate that it exhibits moderate activity against certain kinases involved in Alzheimer's disease progression. Furthermore, its ability to penetrate cellular membranes suggests it could serve as a lead compound for developing therapies targeting intracellular pathogens.
Despite its promising attributes, challenges remain in fully harnessing the therapeutic potential of this compound. Issues such as off-target effects and bioavailability need to be addressed through further optimization studies. Collaborative efforts between chemists and biologists are essential to unlock its full potential in drug development.
In conclusion, 6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile represents a significant advancement in organic synthesis with broad implications for medicinal chemistry. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery.
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